molecular formula C13H20Cl3NO2 B1681331 Cloranolol hydrochloride CAS No. 54247-25-5

Cloranolol hydrochloride

Cat. No.: B1681331
CAS No.: 54247-25-5
M. Wt: 328.7 g/mol
InChI Key: GSMITOPOWVFGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tobanum, also known as Cloranolol and GYKI-41099, is a long-acting beta-blocker. Clinical trials report showed that Tobanum produced antianginal effect in 82.2% of cases, and was well tolerated. The effect of one 5 mg pill set on later, as compared to anaprilin, and lasted longer (averaging 12 hours). Chloranolol treatment was particularly efficient in moderately hypertensive patients and also in some highly-hypertensive ones that had not responded to propranolol.

Properties

CAS No.

54247-25-5

Molecular Formula

C13H20Cl3NO2

Molecular Weight

328.7 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H19Cl2NO2.ClH/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3;1H

InChI Key

GSMITOPOWVFGOM-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl

Appearance

Solid powder

54247-25-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

39563-28-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol
chloranolol
chlorpropanol
cloranolol
GYKI-41099
tobanum
tobanum hydrochloride
tobanum, hydrochloride, (+)-isomer
tobanum, hydrochloride, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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